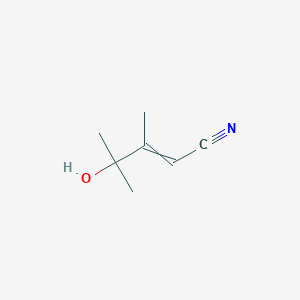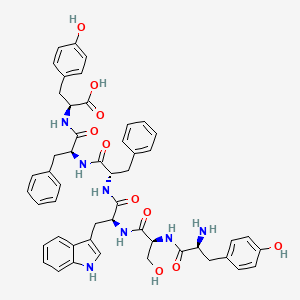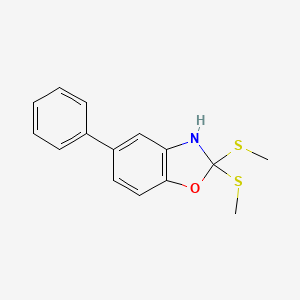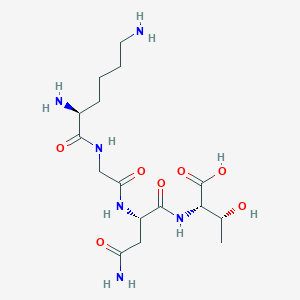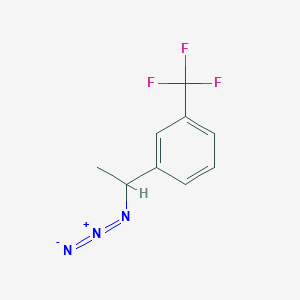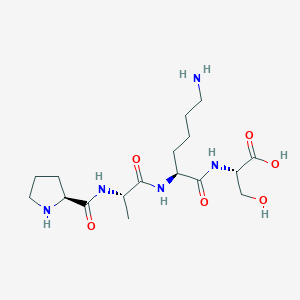
L-Prolyl-L-alanyl-L-lysyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-alanyl-L-lysyl-L-serine is a peptide composed of four amino acids: proline, alanine, lysine, and serine. Peptides like this one are essential in various biological processes, including signaling, enzymatic functions, and structural roles in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-alanyl-L-lysyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-alanyl-L-lysyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids.
Oxidation: Modifying specific amino acid residues, such as converting serine to serine oxide.
Substitution: Replacing one amino acid with another in the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as HCl or NaOH.
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Substitution: Achieved through mutagenesis techniques or chemical synthesis.
Major Products
Hydrolysis: Produces individual amino acids (proline, alanine, lysine, serine).
Oxidation: Produces oxidized amino acids.
Substitution: Produces modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Prolyl-L-alanyl-L-lysyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Prolyl-L-alanyl-L-lysyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-alanyl-L-alanyl-L-tyrosyl-L-lysyl-L-alanyl-L-histidine: Another peptide with a similar structure but different amino acid composition.
L-Prolyl-L-proline: A simpler dipeptide with only proline and alanine.
Uniqueness
L-Prolyl-L-alanyl-L-lysyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and functions. Its combination of proline, alanine, lysine, and serine allows it to participate in unique interactions and reactions compared to other peptides.
Properties
CAS No. |
798540-62-2 |
|---|---|
Molecular Formula |
C17H31N5O6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H31N5O6/c1-10(20-15(25)11-6-4-8-19-11)14(24)21-12(5-2-3-7-18)16(26)22-13(9-23)17(27)28/h10-13,19,23H,2-9,18H2,1H3,(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
MZTGBTLZHKSAMQ-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



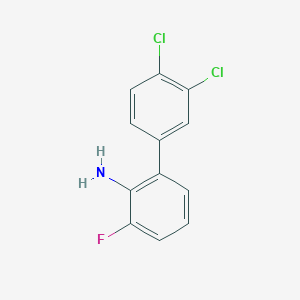
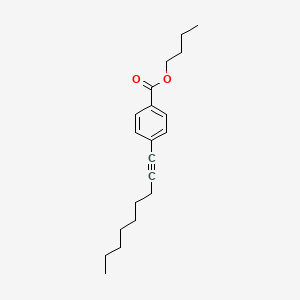
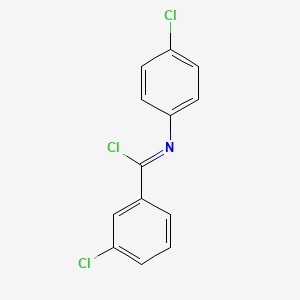
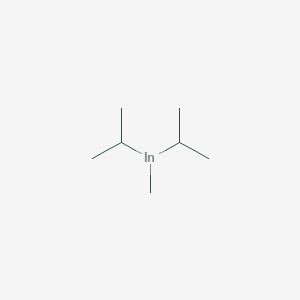
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
